A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-Ethynylpyridin-2-amine
A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-Ethynylpyridin-2-amine
Abstract
6-Ethynylpyridin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique bifunctional nature, featuring a nucleophilic amino group and a versatile ethynyl moiety, allows for orthogonal chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the predominant synthetic methodology for 6-Ethynylpyridin-2-amine, focusing on the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and outline a full suite of characterization techniques required to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.
Introduction: The Strategic Value of 6-Ethynylpyridin-2-amine
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core for many bioactive molecules.[2] The strategic introduction of functional groups onto this core dictates its utility. 6-Ethynylpyridin-2-amine (C₇H₆N₂) presents a particularly valuable substitution pattern.
-
The Amino Group (C2): The primary amine at the 2-position serves as a potent nucleophile and a hydrogen bond donor. It is a common anchor point for building out molecular complexity, often via amidation or Buchwald-Hartwig amination reactions.[3]
-
The Ethynyl Group (C6): The terminal alkyne is a highly versatile functional handle. It is a cornerstone of palladium-catalyzed cross-coupling reactions (such as the Sonogashira reaction itself, allowing for further extension) and is the key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction.[4]
This orthogonal reactivity makes 6-Ethynylpyridin-2-amine a powerful intermediate for generating libraries of diverse compounds, particularly in the development of kinase inhibitors and other targeted therapeutics.[4]
Synthesis via Sonogashira Cross-Coupling
The most reliable and widely adopted method for synthesizing 6-Ethynylpyridin-2-amine is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[5] This reaction forges the key carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and the sp-hybridized carbon of the alkyne.
The general transformation starts from an appropriately halogenated precursor, typically 2-amino-6-bromopyridine or 2-amino-6-iodopyridine, which is coupled with a protected alkyne like trimethylsilylacetylene (TMSA). The TMS protecting group is advantageous as it prevents self-coupling of the terminal alkyne and is easily removed under mild conditions.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Sonogashira coupling proceeds via two interconnected catalytic cycles.
-
Palladium Cycle: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the 2-amino-6-halopyridine (Ar-X). This forms a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine) to form a copper(I) acetylide intermediate. The base is crucial for deprotonating the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.
Some modern protocols have been developed that are copper-free, but the dual Pd/Cu system remains a robust and widely used standard.[6]
Detailed Experimental Protocol
This protocol describes the synthesis of the TMS-protected intermediate followed by in-situ or subsequent deprotection.
Materials:
-
2-Amino-6-iodopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-6-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (or THF) to the flask, followed by anhydrous triethylamine (3.0 eq). Stir the resulting suspension.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the mixture at room temperature. A color change and slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours.[7][8] Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification of Intermediate: The crude residue contains 6-((trimethylsilyl)ethynyl)pyridin-2-amine. Purify this intermediate by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected amine in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.[8]
-
Final Workup and Isolation: Once the deprotection is complete, concentrate the mixture in vacuo. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-Ethynylpyridin-2-amine.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 6-Ethynylpyridin-2-amine. The following data are predicted based on the analysis of structurally similar compounds.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative for structural elucidation.
-
Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 6.5-7.5 ppm). They will exhibit a characteristic splitting pattern (a triplet and two doublets) due to spin-spin coupling.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet (δ 4.5-5.5 ppm). The chemical shift can vary depending on the solvent and concentration.
-
Ethynyl Proton (-C≡CH): This proton will appear as a sharp singlet further upfield (δ ~3.0 ppm).
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.
-
Pyridine Carbons: Five distinct signals are expected in the δ 105-160 ppm range. The carbon bearing the amino group (C2) and the carbon bearing the ethynyl group (C6) will be significantly shifted.
-
Alkyne Carbons (-C≡CH): Two signals are expected in the δ 70-90 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: Primary amines show two characteristic sharp bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[12]
-
≡C-H Stretch: The terminal alkyne C-H bond gives a sharp, weak to medium intensity band at approximately 3300 cm⁻¹.[12]
-
C≡C Stretch: The alkyne triple bond stretch appears as a weak but sharp band in the 2100-2150 cm⁻¹ region.
-
N-H Bend: The primary amine scissoring vibration is found in the 1580-1650 cm⁻¹ region.[12]
-
C-N Stretch: The aromatic C-N stretch will appear in the 1250-1335 cm⁻¹ range.[12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 6-Ethynylpyridin-2-amine (C₇H₆N₂), the expected molecular weight is approximately 118.14 g/mol . High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ at m/z ≈ 119.0604.
Summary of Characterization Data
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Pyridine H's | δ 6.5-7.5 ppm (m) |
| Amine (-NH₂) | δ 4.5-5.5 ppm (br s, 2H) | |
| Ethynyl (-C≡CH) | δ ~3.0 ppm (s, 1H) | |
| ¹³C NMR | Pyridine C's | δ 105-160 ppm (5 signals) |
| Alkyne C's | δ 70-90 ppm (2 signals) | |
| FT-IR (cm⁻¹) | N-H stretch | ~3450, ~3350 (two bands) |
| ≡C-H stretch | ~3300 (sharp) | |
| C≡C stretch | ~2120 (sharp, weak) | |
| N-H bend | ~1620 | |
| C-N stretch | ~1300 | |
| HRMS (ESI) | [M+H]⁺ | Calculated: 119.0604, Found: [Value] |
Safety, Handling, and Storage
6-Ethynylpyridin-2-amine and its precursors are hazardous chemicals that must be handled with appropriate precautions.
-
Hazard Identification: Based on related aminopyridine compounds, this substance should be considered toxic if swallowed and potentially fatal in contact with skin.[13] It is expected to cause serious skin and eye irritation and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.[15]
-
Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. Wash hands thoroughly after handling.[13][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.
-
Spill & First Aid: In case of skin contact, immediately wash with plenty of soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If swallowed or inhaled, seek immediate medical attention.[17]
References
- A75706 - SAFETY D
- Safety Data Sheet - 2.
- Supporting Information - H NMR Spectrum of 2a. The Royal Society of Chemistry.
- Designing a safer building block for drug discovery by harnessing visible light. (2018). University of Michigan News.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- SAFETY DATA SHEET - 2-Amino-6-ethylpyridine. Fisher Scientific.
- 2-AMINO-6-ETHYLPYRIDINE synthesis. ChemicalBook.
- Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery.
- Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling.
- Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023).
- Design and synthesis of fused pyridine building blocks for automated library gener
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Different type of amines in FT-IR spectroscopy. (2021). analyzetest.com.
- Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline. Benchchem.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal.
- 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum. ChemicalBook.
- 6-Ethynylpyridin-2-amine. CymitQuimica.
- 6-Ethynylpyridin-2-amine, 97% Purity, C7H6N2, 1 gram. CP Lab Safety.
- The Versatile Building Block: A Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine in Drug Discovery. Benchchem.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- 6-Methylpyridin-2-amine.
- 2-Amino-6-methylpyridine | C6H8N2. PubChem.
- 6-Methylpyridin-2-amine.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
- Material Safety Data Sheet - Product 2-amino-6-picoline. Alkali Metals Ltd.
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- Synthesis method of 2-amino pyridine compounds.
- A mild, catalyst-free synthesis of 2-aminopyridines.
- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum. ChemicalBook.
- 2-Pyridinamine, 6-methyl-. NIST WebBook.
- MedChem Highlights. Enamine.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 11. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum [chemicalbook.com]
- 12. analyzetest.com [analyzetest.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. alkalimetals.com [alkalimetals.com]
- 17. news.umich.edu [news.umich.edu]
